molecular formula C7H12O B6191615 (1-methyl-3-methylidenecyclobutyl)methanol CAS No. 1622903-25-6

(1-methyl-3-methylidenecyclobutyl)methanol

Cat. No. B6191615
CAS RN: 1622903-25-6
M. Wt: 112.2
InChI Key:
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Description

(1-methyl-3-methylidenecyclobutyl)methanol, also known as 3-methylidenecyclobutanol, is an organic compound with a molecular formula of C5H10O. It is an alkyl alcohol, which is a type of alcohol with an alkyl group linked to an oxygen atom. 3-methylidenecyclobutanol is a colorless liquid with a pungent odor, and is used as a solvent in a variety of industrial applications.

Scientific Research Applications

(1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol is a useful compound for scientific research. It has been used in a variety of studies, such as the synthesis of novel compounds and the study of reaction mechanisms. It has also been used in the study of enzyme-catalyzed reactions and the synthesis of organometallic compounds.

Mechanism of Action

The mechanism of action of (1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol is not well understood. However, it is believed that the compound is metabolized in the body, and the metabolites are then excreted in the urine. It is also believed that the compound may act as an inhibitor of certain enzymes, and may have an effect on the absorption of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol are not well understood. However, it has been shown to have an effect on the metabolism of certain compounds, as well as on the absorption of other compounds. It has also been shown to have an effect on the activity of certain enzymes, and may have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using (1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol in laboratory experiments include its low cost and availability, as well as its low toxicity. It is also a relatively stable compound, making it suitable for use in a variety of experiments. However, the compound can be difficult to synthesize and is not very soluble in water, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on (1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be done on the synthesis of the compound, as well as its potential use as a solvent in industrial applications. Finally, further research could be done on the mechanism of action of the compound and its potential use as a therapeutic agent.

Synthesis Methods

(1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol can be synthesized through a variety of methods, including the Grignard reaction and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with a ketone or aldehyde to form an alcohol. In the Wittig reaction, an alkyl halide is reacted with a phosphonium salt to form an alkene. Both of these reactions can be used to synthesize (1-methyl-3-methylidenecyclobutyl)methanolecyclobutanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methyl-3-methylidenecyclobutyl)methanol involves the reaction of 1-methylcyclobutene with formaldehyde in the presence of a catalyst to form the intermediate compound, (1-methyl-3-methylidenecyclobutyl)carbinol. This intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": [ "1-methylcyclobutene", "formaldehyde", "catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: 1-methylcyclobutene is reacted with formaldehyde in the presence of a catalyst to form the intermediate, (1-methyl-3-methylidenecyclobutyl)carbinol.", "Step 2: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, (1-methyl-3-methylidenecyclobutyl)methanol." ] }

CAS RN

1622903-25-6

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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